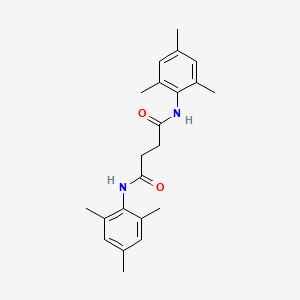
N,N'-bis(2,4,6-trimethylphenyl)butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(2,4,6-trimethylphenyl)butanediamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a butanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4,6-trimethylphenyl)butanediamide typically involves the reaction of 2,4,6-trimethylaniline with a suitable butanediamide precursor under controlled conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(2,4,6-trimethylphenyl)butanediamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(2,4,6-trimethylphenyl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
N,N’-bis(2,4,6-trimethylphenyl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form stable complexes with transition metals, enhancing their catalytic activity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N,N’-bis(2,4,6-trimethylphenyl)butanediamide exerts its effects involves its ability to form stable complexes with various molecular targets. The compound can interact with metal ions, proteins, or other biomolecules through coordination bonds, hydrogen bonding, or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to the observed biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(2,4,6-trimethylphenyl)ethylenediamine
- N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
- N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine
Uniqueness
N,N’-bis(2,4,6-trimethylphenyl)butanediamide is unique due to its butanediamide backbone, which imparts distinct chemical and physical properties compared to its ethylenediamine or ethane-1,2-diamine analogs. The presence of the butanediamide moiety can influence the compound’s reactivity, stability, and ability to form complexes, making it suitable for specific applications in catalysis, material science, and medicinal chemistry.
Propiedades
Fórmula molecular |
C22H28N2O2 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
N,N'-bis(2,4,6-trimethylphenyl)butanediamide |
InChI |
InChI=1S/C22H28N2O2/c1-13-9-15(3)21(16(4)10-13)23-19(25)7-8-20(26)24-22-17(5)11-14(2)12-18(22)6/h9-12H,7-8H2,1-6H3,(H,23,25)(H,24,26) |
Clave InChI |
STUHFOQOSGMRGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)NC2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


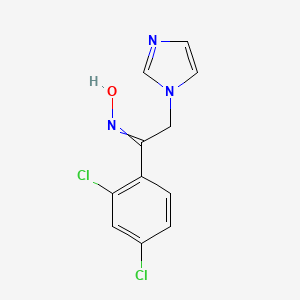
![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol](/img/structure/B12455620.png)
![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)

![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B12455645.png)
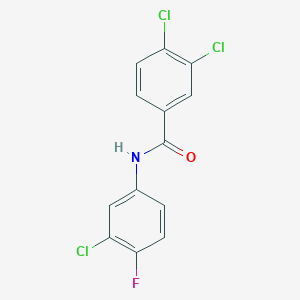
![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)
![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)
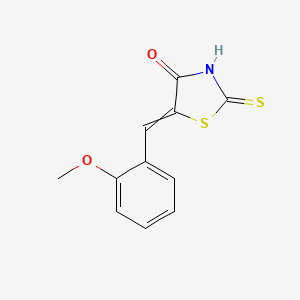
![4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzenesulfonamide](/img/structure/B12455670.png)

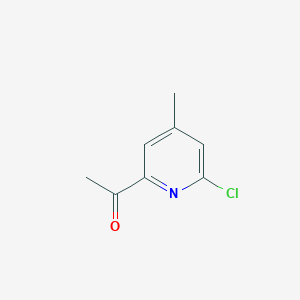
![9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12455691.png)
![N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12455692.png)
